3-chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
Description
Historical Development of Thiazolo[5,4-b]pyridine-Based Compounds
The thiazolo[5,4-b]pyridine core emerged as a privileged structure in the early 2000s, building upon foundational work in heterocyclic chemistry. Initial studies focused on its aromatic character, with quantum mechanical calculations confirming significant π-electron delocalization and C5 electrophilic reactivity. The first pharmacological applications appeared in 2010 with AMG 369, a thiazolo[5,4-b]pyridine agonist of sphingosine-1-phosphate receptors (S1P₁/S1P₅) that demonstrated 0.1 mg/kg efficacy in experimental autoimmune encephalomyelitis models. This breakthrough validated the scaffold's capacity for central nervous system penetration and marked a shift toward functionalized derivatives.
Key synthetic milestones include:
- Aminothiazole cyclization : Early routes employed 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate (75% yield)
- Suzuki cross-coupling : Enabled aryl diversification at position 5 (70% yield with Pd(dppf)Cl₂ catalysis)
- Boc protection/deprotection strategies : Facilitated sequential functionalization of the pyridine nitrogen
| Synthetic Stage | Yield (%) | Key Reagents |
|---|---|---|
| Aminothiazole formation | 75 | KSCN, HCl |
| Suzuki coupling | 70 | Pd(dppf)Cl₂, Na₂CO₃ |
| Boc deprotection | 80-90 | TFA/CHCl₃ |
Medicinal Significance of Sulfonamide-Functionalized Heterocycles
Sulfonamide incorporation enhances thiazolo[5,4-b]pyridine derivatives through three mechanisms:
- Bioisosteric replacement : The -SO₂NH- group mimics carboxylic acid moieties while improving metabolic stability
- Hydrogen-bond networks : Sulfonamide oxygen atoms mediate target interactions, as seen in carbonic anhydrase inhibitors (IC₅₀ < 5 nM)
- Topological polar surface area modulation : Increases solubility without excessive lipophilicity (cLogP reduction ≥0.5 units)
In antiviral applications, sulfonamide-thiazolo[5,4-b]pyridine hybrids exhibit dual mechanisms:
Research Evolution and Current Scientific Interest
Recent advances (2020–2025) focus on three domains:
1. Kinase inhibition :
- c-KIT targeting derivatives show 10–100 nM potency in gastrointestinal stromal tumor models
- Structure-activity relationship (SAR) studies reveal critical hydrogen bonding at Asn655 and Lys623 residues
2. Antiviral optimization :
- 3-Trifluoromethylphenyl ureas demonstrate 18.3 μM IC₅₀ against encephalomyocarditis virus
- Microwave-assisted synthesis reduces reaction times from 12 h to 30 min for key intermediates
3. Dual-target agents :
Therapeutic Relevance in Drug Discovery Paradigms
The compound 3-chloro-N-(2-methyl-3-{thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide exemplifies modern lead optimization strategies:
Structural advantages :
- Chlorine atom : Enhances membrane permeability (cLogP = 2.8 vs. 3.5 for non-halogenated analogs)
- Methyl group : Steric shielding of the sulfonamide nitrogen reduces CYP3A4-mediated oxidation
- Thiazolo[5,4-b]pyridine : Maintains planar conformation for π-stacking with tyrosine residues
Therapeutic targeting :
Properties
IUPAC Name |
3-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-15(18-22-17-9-4-10-21-19(17)26-18)7-3-8-16(12)23-27(24,25)14-6-2-5-13(20)11-14/h2-11,23H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXNQCTYIFLUIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields intermediate compounds that are further reacted with arylidenemalononitrile to produce the final product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes and receptors. For instance, it inhibits PI3K by binding to the kinase domain, preventing the phosphorylation of downstream targets . This inhibition disrupts cellular signaling pathways involved in cell growth, survival, and proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
N-(2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (CAS 863595-16-8)
- Key Difference : Replaces the benzene sulfonamide with a thiophene sulfonamide .
- Thiophene’s smaller size may reduce steric hindrance but decrease π-π stacking interactions .
Heterocyclic Core Modifications
5-Chloro-2-methoxy-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)benzene-1-sulfonamide
- Key Difference : Substitutes the thiazolo[5,4-b]pyridine with a [1,2,4]triazolo[1,5-a]pyridine system.
- Impact : The triazole ring introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity. The methoxy group at the 2-position may improve solubility but reduce membrane permeability compared to the methyl group in the target compound .
- Activity : Triazolo-pyridines are often associated with antiviral or anticancer activity, suggesting divergent therapeutic applications compared to thiazolo-pyridines .
N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine (Thiazolopyridine 126)
- Key Difference : Lacks the sulfonamide group entirely, featuring an amine linkage instead.
- This compound may exhibit reduced target specificity but improved metabolic stability .
Substituent Variations in Related Scaffolds
Compound 1 (from )
- Structure: (R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide.
- Key Differences : Incorporates an imidazo-thiazolo-pyridine core and a methylsulfonyl benzamide group.
- The methylsulfonyl group may enhance solubility but introduce steric bulk .
EP 3 532 474 B1 Derivatives (Examples 284 and 285)
- Key Differences : Benzamide derivatives with triazolo-tetrahydro pyridine systems and trifluoropropyloxy substituents.
- Impact : The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the triazolo system offers distinct electronic properties compared to thiazolo systems .
Biological Activity
3-chloro-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activity, mechanisms of action, and relevant case studies related to this compound.
Synthesis
The compound can be synthesized through a multistep process involving the reaction of chloronitropyridines with thioamides or thioureas. This method allows for the introduction of various functional groups that enhance biological activity. The synthesis pathway is crucial as it influences the pharmacological properties of the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiazolo[5,4-b]pyridines have shown effectiveness against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 3j | 1–2 | MRSA |
| 7 | 4–8 | E. faecium |
| 9f | <8 | Candida spp. |
Anticancer Activity
Studies have explored the anticancer potential of thiazole derivatives. For example, certain thiazolo compounds have demonstrated cytotoxic effects against cancer cell lines such as Caco-2 and A549. The presence of specific substituents on the thiazole ring enhances their activity.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| 3h | Caco-2 | 39.8 | <0.001 |
| 3b | A549 | 56.9 | 0.0019 |
The biological activity of this compound can be attributed to its ability to inhibit key enzymes and disrupt cellular processes in target organisms. For instance, sulfonamides are known to act as competitive inhibitors of dihydropteroate synthase in bacterial folate biosynthesis, leading to antimicrobial effects.
Case Studies
- Antimicrobial Resistance : A study highlighted the effectiveness of thiazole derivatives against drug-resistant strains, suggesting their potential as novel antimicrobial agents.
- Cardiovascular Implications : Another investigation into sulfonamide derivatives indicated their role in modulating perfusion pressure and coronary resistance in isolated rat heart models, showcasing their broader pharmacological relevance beyond antimicrobial activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
